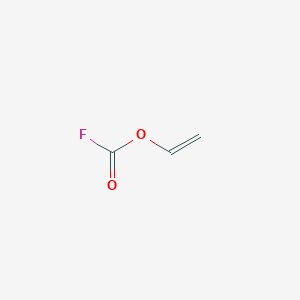
Ethenyl carbonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl carbonofluoridate is an organic compound characterized by the presence of an ethenyl group (−CH=CH2) and a carbonofluoridate group (−COF)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl carbonofluoridate can be synthesized through the reaction of ethenyl alcohol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbonofluoridate group. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of specialized reactors that can maintain the necessary low temperatures and control the reaction environment. The process may also involve the use of continuous flow reactors to ensure a consistent and high-yield production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl carbonofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonofluoridate group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenyl carbonofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethenyl carbonofluoridate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long chains that contribute to the material properties of the compound. The carbonofluoridate group can participate in nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl fluoride: Contains a vinyl group and a fluorine atom.
Vinyl acetate: Contains a vinyl group and an acetate group.
Vinyl chloride: Contains a vinyl group and a chlorine atom.
Uniqueness
Ethenyl carbonofluoridate is unique due to the presence of both the ethenyl and carbonofluoridate groups, which confer distinct chemical reactivity and potential applications. Unlike other vinyl compounds, this compound can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
40463-64-7 |
|---|---|
Molekularformel |
C3H3FO2 |
Molekulargewicht |
90.05 g/mol |
IUPAC-Name |
ethenyl carbonofluoridate |
InChI |
InChI=1S/C3H3FO2/c1-2-6-3(4)5/h2H,1H2 |
InChI-Schlüssel |
GRLXVBPHGMHJQW-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
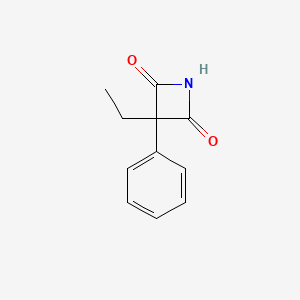
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)


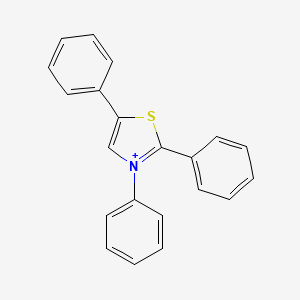
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
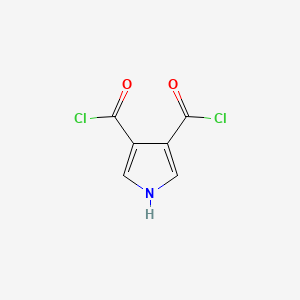

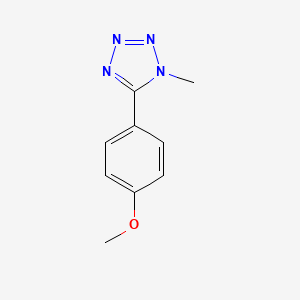
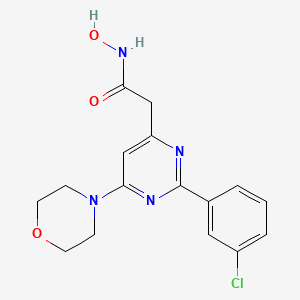
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
